Compound Description: QTC-4-MeOBnE is a multi-target compound that has shown promising results in preclinical models of Alzheimer's disease (AD) [, ]. Studies have demonstrated its ability to reverse cognitive and memory impairments induced by streptozotocin (STZ), a toxin that induces neurodegeneration similar to AD []. This effect is attributed to various mechanisms, including the reversion of neuronal loss, reduction of oxidative stress, and enhancement of synaptic function []. Additionally, QTC-4-MeOBnE has demonstrated a positive impact on adult neurogenesis and remyelination []. It also shows efficacy in a mouse model of scopolamine-induced memory impairment, a model relevant to cholinergic disruption in AD []. The compound appears to exert its effects by targeting oxidative stress, neuroplasticity, and neuronal vulnerability [].
Compound Description: This compound is part of a 1H-1,2,3-triazole-4-carboxamide library screened for anticancer activity []. Its crystal structure reveals key structural features, including a cyclopropyl ring oriented nearly perpendicular to the benzene ring and a dihedral angle of 55.6° between the cyclopropyl and triazole rings []. The crystal packing is characterized by O—H⋯O and C—H⋯N interactions forming infinite ribbons along the [] direction, further interconnected by weak C—H⋯O interactions into layers [].
Compound Description: This compound represents a scaffold investigated for its ability to disrupt the bacterial SOS response, a critical mechanism in antibiotic resistance []. This scaffold was identified through a high-throughput screen targeting the inhibition of RecA-mediated auto-proteolysis of Escherichia coli LexA, a key step in initiating the SOS response []. Further refinement of this scaffold led to analogs with improved potency and broader activity against both E. coli and Pseudomonas aeruginosa LexA []. Importantly, these compounds could suppress the emergence of antibiotic resistance in vitro [], demonstrating the potential of targeting the SOS response to combat antibiotic resistance.
Compound Description: This series of compounds were designed and synthesized for their potential anticancer activity, specifically against breast cancer cell lines MCF-7 and MDA-MB-231 []. These derivatives demonstrated varying levels of cytotoxicity, with some exhibiting promising activity comparable to the standard drug Doxorubicin []. Molecular docking studies suggested that these compounds might exert their effects by interacting with the tyrosine kinase active site of the epidermal growth factor receptor (EGFR) []. Furthermore, these compounds generally adhered to Lipinski's rule of five and exhibited favorable drug-likeness scores, indicating their potential as viable drug candidates [].
Compound Description: This compound is synthesized through a two-step process involving a click Dimroth reaction followed by acid amidation []. Its crystal structure reveals a dimeric arrangement stabilized by N—H⋯N and C—H⋯N hydrogen bonds between two nearly coplanar molecules []. These dimers are further linked by C—H⋯O interactions, forming ribbons in the extended structure [].
Compound Description: Synthesized via a condensation reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran, this compound's structure was confirmed using NMR and X-ray diffraction [].
Compound Description: This molecule was investigated for its potential as a dual-function material for anti-corrosion and anticancer applications using computational methods []. DFT calculations were performed to understand its molecular reactivity and charge distribution in gas and water phases []. Monte Carlo (MC) and molecular dynamics (MD) simulations were utilized to study its interaction with an iron surface in an acidic environment, revealing a spontaneous adsorption onto the metal surface, suggesting its potential as a corrosion inhibitor []. Furthermore, molecular docking studies with anaplastic lymphoma kinase (ALK) demonstrated favorable binding scores, pharmacokinetics, and drug-likeness compared to the known ALK inhibitor Crizotinib []. MD simulations of the complex indicated stable binding with favorable hydrogen bonding interactions, suggesting its potential as an anticancer agent [].
Compound Description: This compound underwent a detailed quantum chemical investigation to elucidate its structural, electronic, and spectral properties []. Theoretical calculations of IR, NMR, UV, and nonlinear optical properties (NLO) were performed in various solvents []. Time-dependent DFT (TD-DFT) calculations revealed charge transfer within the molecule and identified probable electronic transitions in different solvents []. In silico ADME (absorption, distribution, metabolism, and excretion) analysis was conducted to assess its physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties []. Additionally, molecular docking studies were performed to evaluate its potential interactions with biological targets [].
Compound Description: This nitrogen-rich compound, synthesized using diaminomaleodinitrile, is notable for its energetic properties []. Its thermal stability, exceeding 330°C, was determined using differential scanning calorimetry []. The compound's density and enthalpy of formation were calculated, and its detonation properties, such as pressure and velocity, were predicted []. Furthermore, it exhibited insensitivity to impact and friction, suggesting potential applications in energetic materials [].
Compound Description: This series of compounds, characterized by their chiral center at the carboxamide nitrogen substituent, were synthesized and structurally elucidated []. Their molecular conformation and crystal packing, stabilized by intricate networks of intermolecular and intramolecular hydrogen bonds, were analyzed [].
1H-1,2,3-triazole-4-carboxamide derivatives as anti-influenza agents
Compound Description: This research focuses on developing 1H-1,2,3-triazole-4-carboxamide derivatives as inhibitors of the influenza virus nucleoprotein (NP) [, ]. These compounds were designed based on the lead molecule nucleozin (1), a known NP inhibitor []. Among the synthesized derivatives, compound 3b exhibited potent antiviral activity against various influenza A strains, including H3N2, H1N1, H5N1, amantadine-resistant, and oseltamivir-resistant strains []. Mechanistic studies suggested that this compound directly targets the influenza A NP, inhibiting its nuclear accumulation, a crucial step in viral replication []. Quantum-chemical analyses further supported the binding of these derivatives to the NP, highlighting the importance of specific molecular orbitals in this interaction [].
Compound Description: This research presents a straightforward, metal-free method to synthesize 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives with high regioselectivity []. The reaction employs readily available azides, HFO-1233zd(E), and amines in an aqueous medium, offering a green and efficient approach to this class of compounds [].
Compound Description: This compound, obtained by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions, was characterized using NMR spectroscopy and single-crystal X-ray diffraction [].
1H-1,2,3-Triazole-4-carboxamides as PXR inhibitors
Compound Description: This study focuses on the development of 1H-1,2,3-triazole-4-carboxamide derivatives as potent and selective pregnane X receptor (PXR) inhibitors []. PXR is a nuclear receptor involved in drug metabolism, and its activation can lead to adverse drug interactions. The researchers identified compound 85 as a dual-acting PXR inverse agonist and antagonist with potent nanomolar activity []. They also discovered compound 89, a close analog of 85, which acted as a pure PXR antagonist, also with nanomolar potency []. These findings provide valuable tools for studying PXR biology and potential leads for developing drugs that mitigate PXR-mediated adverse effects.
Compound Description: This study describes the synthesis of various N-substituted-5-methyl-1-(4-methylphenyl)-1H-1, 2, 3-triazole-4-carboxamide derivatives. These compounds were prepared by converting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by reaction with different amines []. The structures of these derivatives were confirmed through spectroscopic techniques such as IR, 1H NMR, and mass spectrometry [].
1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates
Compound Description: This study reports the synthesis of novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates, starting from 5-(pyrrol-1-yl)pyrazole derivatives []. These compounds represent a new class of heterocyclic compounds with potential biological activities.
1,2,3‐Triazole‐4‐carboxamide‐Containing Foldamers
Compound Description: This research describes the synthesis of foldamers, which are artificial molecules designed to adopt specific conformations. The foldamers in this study incorporate 1,2,3‐triazole‐4‐carboxamide units as building blocks and are prepared through a combination of click chemistry ( [3+2] cycloadditions) and traditional amide coupling reactions []. These foldamers exhibit selective recognition of sulfate anions in dichloromethane, with binding affinities influenced by the number of triazolecarboxamide units and the presence of electron-withdrawing groups. NMR spectroscopy, UV-Vis, and fluorescence titrations were used to investigate their binding properties [].
Compound Description: This compound represents the first example in its class and is prepared via a two-step synthesis. The molecule features a formyl group at the C5 position of the triazole ring and a carboxylate ester at C4 []. Its structure was confirmed by X-ray diffraction, and intermolecular interactions were studied using Hirshfeld surface analysis. The analysis revealed the presence of three types of π-interactions between the formyl group and triazole rings [].
Compound Description: This compound represents the first synthesized example of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative. It exists predominantly in its cyclic hemiacetal form in solution, specifically as 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one []. This ring-chain tautomerism was observed and quantified using 1H NMR spectroscopy [].
Compound Description: This study investigates the potential of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide as a treatment candidate for COVID-19 using molecular docking studies []. The study utilized MOE software to dock the compound against various COVID-19 related protein targets, including the main protease (Mpro), SARS-CoV main peptidase, human ACE2, human coronavirus papain-like proteases, and SARS-Coronavirus NSP12 protein.
Compound Description: CAI is a calcium influx inhibitor and cytostatic agent undergoing phase I clinical trials for refractory cancer []. During the trial, researchers identified metabolites of CAI in patient samples []. One metabolite, M1, was identified as 3,5-dichloro-4(p-chlorobenzoyl)-benzoic acid, indicating metabolism of CAI into triazole and benzophenone moieties []. Additionally, evidence suggested the presence of a glucuronide conjugate of either CAI or its metabolites, indicating further metabolic processing []. While CAI showed activity in calcium influx inhibition and proliferation assays, M1 did not [].
Compound Description: This complex heterocyclic compound was synthesized by reacting 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in the presence of hydrochloric acid []. The structure of the resulting compound was confirmed using X-ray diffraction and spectral analysis [].
5-Amino-1H-1,2,3-triazole-4-carboxamide
Compound Description: This compound is a simple derivative of 1H-1,2,3-triazole-4-carboxamide, featuring an amino group at the C5 position. Its structure was determined by X-ray crystallography, revealing a network of hydrogen bonds between molecules []. IR spectroscopy further confirmed the presence of specific hydrogen bonding patterns [].
Compound Description: Identified through high-throughput screening, this series of compounds demonstrated potent and selective inhibition of glycogen synthase kinase-3 (GSK-3) []. These inhibitors exhibited favorable water solubility and showed ATP-competitive inhibition of GSK-3, with IC50 values in the nanomolar to low micromolar range []. Further cellular assays confirmed their ability to modulate glycogen metabolism and stimulate β-catenin accumulation, indicating their potential as therapeutic agents for diseases involving GSK-3 dysregulation [].
Compound Description: This compound, with a 2,6-difluorobenzyl group at the N1 position, exhibits anticonvulsive activity [, ]. Research has identified different crystalline modifications of this compound, including forms A, A', B, C, and D [, ]. These modifications, characterized by distinct powder X-ray diffraction patterns, highlight the importance of polymorphism in drug development, as different forms can exhibit varying physicochemical properties that impact drug performance [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.